2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 4-methylbenzoate
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Overview
Description
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE is a complex organic compound that belongs to the class of benzoxathioles This compound is characterized by its unique structure, which includes a benzoxathiole ring fused with a phenyl group and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. For example, as a quorum sensing inhibitor, it binds to the active site of quorum sensing receptors in bacteria, preventing the activation of genes responsible for virulence and biofilm formation . In medicinal applications, it may interact with cellular targets to induce apoptosis in cancer cells or reduce inflammation through the inhibition of specific enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLPROPANOATE: This compound has a similar structure but with a different ester group, which may result in different chemical and biological properties.
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL BENZOATE: Another similar compound with a benzoate group instead of a methylbenzoate group.
Uniqueness
The uniqueness of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a quorum sensing inhibitor and its diverse applications in various fields make it a compound of significant interest for further research and development.
Properties
Molecular Formula |
C21H14O4S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 4-methylbenzoate |
InChI |
InChI=1S/C21H14O4S/c1-13-7-9-15(10-8-13)20(22)24-16-11-17(14-5-3-2-4-6-14)19-18(12-16)26-21(23)25-19/h2-12H,1H3 |
InChI Key |
AIMALNMSSGYBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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